ID-8

概要

説明

ID-8 は、デュアル特異性チロシンリン酸化調節キナーゼ (DYRK) ファミリーの阻害剤として機能するインドール誘導体です . この化合物は、胚性幹細胞の自己複製と多能性を維持する能力で知られており、幹細胞研究において貴重なツールとなっています .

2. 製法

合成経路と反応条件: this compound の合成は、インドールコア構造の形成に続き、特定の官能基の修飾が行われます。 詳細な合成経路と反応条件は一般的に機密情報であり、製造業者によって異なる場合があります .

工業生産方法: this compound の工業生産は、高純度と一貫性を確保するために、制御された条件下で行われます。 この化合物は、需要に応じて製造され、通常の納期は4~6週間です .

科学的研究の応用

ID-8 は、以下を含む幅広い科学研究における応用を持っています。

作用機序

ID-8 は、デュアル特異性チロシンリン酸化調節キナーゼ (DYRK) ファミリーを阻害することにより、その効果を発揮します。 この阻害は、胚性幹細胞の多能性と自己複製を維持するために不可欠な、Sox2 や Oct3/4 などの重要な転写因子の活性化につながります . この化合物は、Wnt/β-カテニンシグナル伝達経路も調節し、幹細胞の増殖と生存をさらにサポートします .

類似化合物:

ハルミン: DYRK を阻害し、幹細胞の維持に同様の効果を持つ別のインドール誘導体です.

AnnH31: 細胞リン酸化研究に応用を持つ強力な DYRK1A 阻害剤です.

GNF4877: DYRK1A とグリコーゲンシンターゼキナーゼ3ベータ (GSK3β) の両方を阻害し、β細胞増殖に関する研究で使用されています.

This compound の独自性: This compound は、フィーダー細胞や血清を必要とせずに、胚性幹細胞の長期的な自己複製と多能性を維持する能力においてユニークです . これは、幹細胞研究および潜在的な治療的応用において貴重なツールとなっています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ID-8 involves the formation of the indole core structure, followed by specific functional group modifications. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The compound is manufactured on demand, with a typical lead time of 4-6 weeks .

化学反応の分析

反応の種類: ID-8 は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 還元反応は、インドール環上の官能基を修飾することができます。

置換: this compound は、置換反応に参加することができ、インドール環上の官能基は他の基に置き換えられます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 置換反応には、多くの場合、ハロゲン化剤と求核剤が含まれます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はインドール-2,3-ジオン誘導体を生成する可能性がありますが、還元はさまざまな還元インドール化合物を生成する可能性があります。

類似化合物との比較

Harmine: Another indole derivative that inhibits DYRK and has similar effects on stem cell maintenance.

AnnH31: A potent DYRK1A inhibitor with applications in cellular phosphorylation studies.

Uniqueness of ID-8: this compound is unique in its ability to sustain long-term self-renewal and pluripotency of embryonic stem cells without the need for feeder cells or serum . This makes it a valuable tool for stem cell research and potential therapeutic applications.

特性

IUPAC Name |

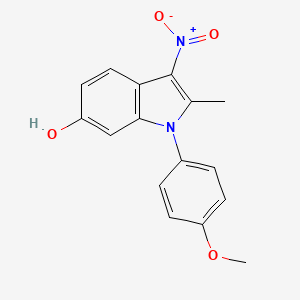

1-(4-methoxyphenyl)-2-methyl-3-nitroindol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-10-16(18(20)21)14-8-5-12(19)9-15(14)17(10)11-3-6-13(22-2)7-4-11/h3-9,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZNWYXIOADGSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355103 | |

| Record name | ID-8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147591-46-6 | |

| Record name | ID-8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ID-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is ID-8 and what is its relevance in scientific research?

A: this compound is a cell line derived from spontaneous in vitro neoplastic transformation of C57BL/6 mouse ovarian surface epithelial cells. It is not a chemical compound but a biological entity widely used in ovarian cancer research. Notably, this compound cells do not express the estrogen receptor and are tumorigenic when injected into C57BL/6 mice. []

Q2: Why is the this compound cell line often used in ovarian cancer research?

A2: The this compound cell line is valuable in ovarian cancer research because it:

- Mimics human disease: this compound tumors share similarities with human ovarian tumors, including histopathological features and metastatic behavior. []

- Immunocompetent model: this compound cells can be implanted into immunocompetent C57BL/6 mice, allowing for the study of tumor-immune system interactions. [, ]

- Syngeneic model: Using this compound cells and C57BL/6 mice creates a syngeneic model, minimizing immune rejection and providing a more accurate representation of tumor development and treatment response. [, ]

Q3: What are the limitations of using the this compound cell line in preclinical studies?

A3: While valuable, the this compound model has limitations:

- Lower vascularization: this compound tumors exhibit less angiogenesis compared to human ovarian tumors, potentially impacting the translation of anti-angiogenic therapy results. []

- Biomarker discrepancy: Blood biomarkers like CA-125, IL-6, and VEGF, while associated with human ovarian cancer progression, do not directly correlate with tumor progression in the this compound syngeneic model. []

Q4: Have studies investigated manipulating the this compound cell line for specific research purposes?

A4: Yes, researchers have modified this compound cells to study various aspects of ovarian cancer:

- BRCA1 mutation modeling: Introducing a truncated Brca1 mutant into this compound cells creates a model for studying the effects of BRCA1 mutations on tumorigenicity and chemosensitivity. [, ]

- Chemokine expression: Engineering this compound cells to express chemokines CCL19 and CCL21 enhanced cisplatin sensitivity and prolonged survival in mice, suggesting a potential therapeutic strategy. []

Q5: What are the potential implications of using this compound cells in drug discovery?

A5: The this compound cell line, alongside in vivo studies using C57BL/6 mice, can be valuable for:

- Preclinical drug screening: Assessing the efficacy of novel therapeutic agents against ovarian cancer. [, , ]

- Understanding drug resistance: Investigating mechanisms of resistance to standard treatments and exploring strategies to overcome them. [, ]

- Evaluating combination therapies: Examining the synergistic effects of combining existing therapies with novel agents or treatment modalities. [, ]

Q6: Beyond drug development, how else is the this compound model being used?

A6: The this compound model is instrumental in research exploring:

- Tumor microenvironment: Understanding the complex interplay between tumor cells and the surrounding microenvironment, including immune cells and signaling molecules. [, ]

- Metastasis: Investigating the mechanisms driving ovarian cancer metastasis and identifying potential therapeutic targets to inhibit this process. [, ]

- Biomarker discovery: Exploring new biomarkers for early detection, monitoring treatment response, and predicting patient outcomes in ovarian cancer. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。